(1R,2R)-1-phenylcyclohexane-1,2-diol
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Overview
Description
“(1R,2R)-1-phenylcyclohexane-1,2-diol” is a chemical compound with the molecular formula C12H16O2 . It is a solid substance . The compound is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
The synthesis of “(1R,2R)-1-phenylcyclohexane-1,2-diol” involves several steps. The process starts with a 3-L flask charged with water and various reagents including potassium ferricyanide, anhydrous potassium carbonate, methanesulfonamide, potassium osmate dihydrate, (DHQD)2PHAL, 1-phenylcyclohexene, and tert-butyl alcohol . The mixture is stirred vigorously for 2 days, during which the product crystallizes in the top organic phase .Physical And Chemical Properties Analysis
“(1R,2R)-1-phenylcyclohexane-1,2-diol” is a solid substance . It has a molecular weight of 192.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Chiral Compounds : The compound has been used in the synthesis of chiral alcohols and diols, particularly in stereoselective reactions. It plays a role in asymmetric dihydroxylation processes (González, Aurigemma, & Truesdale, 2003).
Formation of Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures, demonstrating its role in molecular recognition and self-assembly processes (Roelens, Dapporto, & Paoli, 2000).
Catalytic Applications : It is involved in catalytic processes, such as in rhodium-catalyzed asymmetric hydroformylation, where chiral ligands derived from this compound have been used (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Conformational Analysis : Studies have been conducted on the conformational behavior of derivatives of this compound, particularly focusing on the activation energies and steric interactions in different substituted phenylcyclohexanes (Flos, Lameiras, Denhez, Mirand, & Berber, 2016).
Application in Polymerization : It has been applied as an initiator for ring-opening polymerization of cyclic esters (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).
Role in Kinetic Resolution : The compound has been studied for its role in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides (Shinisha & Sunoj, 2009).
properties
IUPAC Name |
(1R,2R)-1-phenylcyclohexane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-phenylcyclohexane-1,2-diol |
Citations
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